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Compound Name: (S)-N-FMoc-2-(6'-heptenyl)alanine

Cat. No.: B595050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of alkenyl amino acids for

peptide modification, a technique that has revolutionized the development of stabilized

peptides with enhanced therapeutic potential. This document details the synthesis of these

non-natural amino acids, their incorporation into peptide chains, and the subsequent chemical

modifications that enable the creation of structurally constrained and biologically active

peptides. Particular focus is given to hydrocarbon-stapled peptides, which have emerged as a

promising class of molecules for targeting challenging intracellular protein-protein interactions

(PPIs).

Introduction to Alkenyl Amino Acid-Modified
Peptides
Peptides are attractive therapeutic candidates due to their high specificity and potency.

However, their clinical application is often limited by poor metabolic stability, low cell

permeability, and a lack of stable secondary structure in solution. The incorporation of alkenyl

amino acids into peptides, followed by intramolecular cross-linking, addresses these limitations

by introducing a covalent brace that locks the peptide into its bioactive conformation, typically

an α-helix.[1][2][3] This process, known as peptide stapling, enhances proteolytic resistance,

improves cell penetration, and increases target affinity.[1][2][4]
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The most common application of alkenyl amino acids in peptide modification is the formation of

all-hydrocarbon staples via ring-closing metathesis (RCM).[1][5] This technique utilizes

ruthenium-based catalysts to form a carbon-carbon double bond between two alkenyl side

chains, creating a cyclic constraint.[1][5] The resulting "stapled" peptides have shown

significant promise in modulating PPIs involved in various diseases, including cancer.[2][4][6]

Synthesis of Alkenyl Amino Acids
The foundation of peptide modification with alkenyl groups lies in the availability of chiral α-

alkenyl α-amino acids. Several synthetic routes have been developed to produce these crucial

building blocks with high enantioselectivity.

Enantioselective Synthesis via N-H Insertion
A highly efficient method for synthesizing α-alkenyl α-amino acids involves a cooperative

catalysis approach using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids.[7]

[8] This reaction facilitates the N-H insertion of a vinyldiazoacetate with a carbamate.[7][8]

Key Features:

High Yields: 61-99%[7][8]

Excellent Enantioselectivity: 83-98% ee[7][8]

Broad Substrate Scope[7][8]

Mild Reaction Conditions[7][8]
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Substrate
(Vinyldiazo
acetate)

Catalyst
Loading
(Rh2(OAc)4/
SPA)

Solvent Time (h) Yield (%) ee (%)

Ethyl 2-diazo-

3-butenoate

1 mol% / 2

mol%
Toluene 0.5 95 95

Methyl 2-

diazo-3-

phenylpropen

oate

1 mol% / 2

mol%
Toluene 1 92 98

tert-Butyl 2-

diazo-4-

pentenoate

1 mol% / 2

mol%
Toluene 0.5 99 96

Table 1: Representative Quantitative Data for Enantioselective N-H Insertion.[7][8]

Synthesis of Chiral Alkenyl Cyclopropane Amino Acids
To further expand the structural diversity of modified peptides, chiral alkenyl-containing

cyclopropane amino acids have been synthesized.[9][10] These building blocks introduce

additional conformational constraints. The synthesis typically involves a two-step olefination

and cyclopropanation procedure.[9][10]

Incorporation of Alkenyl Amino Acids into Peptides
The most common method for incorporating alkenyl amino acids into a peptide sequence is

through Fmoc-based solid-phase peptide synthesis (SPPS).[2][6][11] This allows for the

precise placement of the non-natural amino acids at specific positions within the peptide chain,

which is crucial for effective stapling.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)
This protocol outlines the manual synthesis of a peptide containing two alkenyl amino acid

residues.
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Materials:

Rink Amide resin[12]

Fmoc-protected proteinogenic amino acids

Fmoc-protected alkenyl amino acids (e.g., Fmoc-(S)-2-(4'-pentenyl)alanine)[13]

Coupling reagents: HBTU, HOBt, DIPEA[12]

Deprotection reagent: 20% piperidine in DMF

Solvents: DMF, DCM[14]

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O[5]

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash

the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and

HOBt (3 equivalents) in DMF.

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete reaction), repeat the coupling step.

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence,

incorporating the Fmoc-protected alkenyl amino acids at the desired positions (e.g., i and i+4
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or i and i+7).[1][3]

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc

group.

N-terminal Acetylation (Optional): Treat the resin with a mixture of acetic

anhydride:DIPEA:DMF (1:2:3) for 30 minutes to cap the N-terminus.[9]

Synthesis Cycle

Start with Rink Amide Resin Swell Resin in DMF Fmoc Deprotection
(20% Piperidine/DMF) Wash (DMF, DCM) Couple Fmoc-Amino Acid

(HBTU/HOBt/DIPEA) Wash (DMF, DCM) Kaiser Test

Positive

Repeat for next Amino Acid

Negative

Final Fmoc Deprotection N-terminal Acetylation (Optional) Peptide-on-Resin Ready for Metathesis

Start with Peptide-on-Resin Swell Resin in
Anhydrous/Degassed Solvent

Add Grubbs' Catalyst
(Inert Atmosphere)

Agitate at Room Temp
(2-4 hours)

Monitor by HPLC-MS
of Cleaved AliquotIncomplete

Wash Resin
(DCE/DCM, DMF, DCM)

Complete Stapled Peptide-on-Resin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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